4-Benzoylphenyl methacrylate

Description

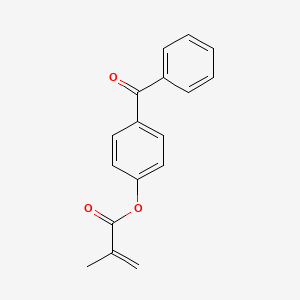

Structure

3D Structure

Properties

IUPAC Name |

(4-benzoylphenyl) 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O3/c1-12(2)17(19)20-15-10-8-14(9-11-15)16(18)13-6-4-3-5-7-13/h3-11H,1H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYWGNBFHIFRNEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OC1=CC=C(C=C1)C(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801019359 | |

| Record name | 4-Benzoylphenyl methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801019359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56467-43-7 | |

| Record name | 4-Benzoylphenyl methacrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56467-43-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Benzoylphenyl methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801019359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-propenoic acid, 2-methyl-, 4-benzoylphenyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.128.798 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Benzoylphenyl Methacrylate: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Benzoylphenyl methacrylate (B99206) (BPMA), a versatile monomer with significant applications in polymer chemistry, materials science, and emerging biomedical fields. This document details its physicochemical properties, spectroscopic characteristics, synthesis, and polymerization behavior. Emphasis is placed on its role in creating functional polymers with enhanced thermal and optical properties. Furthermore, this guide explores the potential of BPMA-containing polymers in drug delivery systems, leveraging the photo-responsive nature of the benzophenone (B1666685) moiety. Detailed experimental protocols for its synthesis and polymerization are provided, alongside graphical representations of key chemical processes to support research and development efforts.

Introduction

4-Benzoylphenyl methacrylate (CAS Number: 56467-43-7 ) is an organic compound that combines a methacrylate functional group with a benzophenone moiety. This unique structure makes it a valuable monomer for free-radical polymerization. The methacrylate group provides a polymerizable vinyl unit, while the benzophenone portion of the molecule imparts useful characteristics to the resulting polymers, such as enhanced thermal stability and photo-reactivity. The benzophenone group is a well-known Type II photoinitiator, capable of initiating polymerization upon UV exposure, making BPMA a polymerizable photoinitiator. This dual functionality allows for its covalent incorporation into polymer chains, creating materials with built-in photo-crosslinking capabilities. These properties have led to its use in advanced coatings, adhesives, and, more recently, in the development of smart biomaterials for applications like controlled drug release.[1]

Physicochemical and Spectroscopic Properties

The properties of 4-Benzoylphenyl methacrylate are summarized below. All quantitative data is presented in Table 1.

Physicochemical Properties

BPMA is a white to light yellow crystalline solid under standard conditions. It is soluble in organic solvents such as toluene.

Table 1: Physicochemical Properties of 4-Benzoylphenyl Methacrylate

| Property | Value | Reference(s) |

| CAS Number | 56467-43-7 | [2] |

| Molecular Formula | C₁₇H₁₄O₃ | [2] |

| Molecular Weight | 266.29 g/mol | [2] |

| Appearance | White to light yellow powder/crystal | |

| Melting Point | 63 - 73 °C | |

| Boiling Point (Predicted) | 418.2 ± 24.0 °C | |

| Purity | >95-98% (typical commercial grade) | |

| Storage Temperature | 0 - 10 °C, under inert atmosphere | |

| Topological Polar Surface Area | 43.4 Ų | [2] |

| Rotatable Bond Count | 5 |

Spectroscopic Data

While specific experimental spectra for 4-Benzoylphenyl methacrylate were not available in the reviewed literature, the expected characteristic peaks based on its functional groups are described in Table 2. These are crucial for the identification and characterization of the monomer.

Table 2: Expected Spectroscopic Features of 4-Benzoylphenyl Methacrylate

| Spectroscopy | Feature | Expected Position / Chemical Shift (δ) |

| FT-IR | C=O Stretch (Ester) | ~1734 cm⁻¹ |

| C=O Stretch (Ketone) | ~1652 cm⁻¹ | |

| C=C Stretch (Olefinic) | ~1635 cm⁻¹ | |

| Aromatic C-H Stretch | ~3106, 3048 cm⁻¹ | |

| Aliphatic C-H Stretch | ~2984, 2926 cm⁻¹ | |

| ¹H NMR | Aromatic Protons (H-Ar) | 7.2 - 7.9 ppm |

| Vinyl Protons (=CH₂) | ~6.2 ppm, ~5.6 ppm | |

| Methyl Protons (-CH₃) | ~2.0 ppm | |

| ¹³C NMR | Carbonyl Carbon (Ketone, C=O) | ~196 ppm |

| Carbonyl Carbon (Ester, C=O) | ~166 ppm | |

| Aromatic Carbons (C-Ar) | 128 - 152 ppm | |

| Vinyl Carbons (=C, =CH₂) | ~136 ppm, ~126 ppm | |

| Methyl Carbon (-CH₃) | ~18 ppm |

Synthesis and Experimental Protocols

Synthesis of 4-Benzoylphenyl Methacrylate

4-Benzoylphenyl methacrylate is typically synthesized via an esterification reaction between 4-hydroxybenzophenone (B119663) and methacryloyl chloride. A common procedure uses a tertiary amine, such as triethylamine, to act as a base and scavenge the HCl byproduct.[3]

References

An In-depth Technical Guide on the Synthesis and Characterization of 4-Benzoylphenyl Methacrylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 4-benzoylphenyl methacrylate (B99206), a key monomer in various applications, including the development of photosensitive materials and specialty polymers. This document details established synthesis protocols, physical and spectroscopic properties, and analytical characterization techniques.

Introduction

4-Benzoylphenyl methacrylate (BPM) is an organic compound with the chemical formula C₁₇H₁₄O₃. It is a solid, typically appearing as a white to light yellow powder or crystalline substance.[1][2] BPM is a bifunctional molecule, containing both a methacrylate group capable of undergoing polymerization and a benzophenone (B1666685) moiety that can act as a photoinitiator. This unique combination of functional groups makes it a valuable monomer in the synthesis of polymers for applications in dental materials, photoresists, and coatings.

Synthesis of 4-Benzoylphenyl Methacrylate

The synthesis of 4-benzoylphenyl methacrylate is typically achieved through the esterification of 4-hydroxybenzophenone (B119663). Two common methods utilize either methacryloyl chloride or methacrylic anhydride (B1165640) as the acylating agent in the presence of a base.

Method 1: Synthesis using Methacryloyl Chloride

This method involves the reaction of 4-hydroxybenzophenone with methacryloyl chloride in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid byproduct.[3]

Experimental Protocol:

-

Reaction Setup: A reaction flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet is charged with 4-hydroxybenzophenone and a suitable solvent, such as dichloromethane (B109758).

-

Addition of Base: Triethylamine is added to the flask, and the mixture is stirred until the 4-hydroxybenzophenone is fully dissolved.

-

Acylation: The flask is cooled in an ice bath, and a solution of methacryloyl chloride in dichloromethane is added dropwise via the dropping funnel. The reaction mixture is stirred at 0°C for a specified period.

-

Work-up: After the reaction is complete, the mixture is washed sequentially with water, a dilute acid solution (e.g., HCl), and a dilute base solution (e.g., NaHCO₃) to remove unreacted starting materials and byproducts.

-

Purification: The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization or column chromatography to yield pure 4-benzoylphenyl methacrylate.

Method 2: Synthesis using Methacrylic Anhydride

This alternative method employs methacrylic anhydride as the acylating agent and is often catalyzed by a base like sodium methylate, with a polymerization inhibitor to prevent premature polymerization of the product.[4]

Experimental Protocol:

-

Reaction Setup: A four-necked round-bottom flask is equipped with a mechanical stirrer, reflux condenser, air inlet, and a temperature sensor.

-

Charging Reactants: The flask is charged with 4-hydroxybenzophenone, a portion of a suitable solvent (e.g., methyl methacrylate), a polymerization inhibitor (e.g., 2,4-dimethyl-6-tert-butylphenol), and a catalytic amount of sodium methylate solution.[4]

-

Reaction Conditions: Methacrylic anhydride is added to the stirred mixture, and air is introduced while heating the reaction to a specific temperature (e.g., 90°C) for several hours.[4] The reaction progress can be monitored by gas chromatography.[4]

-

Quenching and Dilution: Upon completion, the reaction is cooled, and methanol (B129727) is added to quench any remaining methacrylic anhydride.[4] The rest of the solvent is then added to create a solution of the desired concentration.[4]

-

Purification: The final product solution is filtered to remove any solid impurities.[4]

Logical Workflow for Synthesis and Characterization

Caption: Synthesis and characterization workflow for 4-benzoylphenyl methacrylate.

Physicochemical Properties

A summary of the key physical and chemical properties of 4-benzoylphenyl methacrylate is provided in the table below.

| Property | Value |

| Molecular Formula | C₁₇H₁₄O₃[1][5][6] |

| Molecular Weight | 266.29 g/mol [5] |

| Appearance | White to light yellow powder or crystal[1][2] |

| Melting Point | 63 °C, 69.0-73.0 °C, or 81-85 °C[2][6] |

| Solubility | Soluble in toluene[2] |

| Purity | >98.0% (by GC)[2] |

Spectroscopic Characterization

The structure of the synthesized 4-benzoylphenyl methacrylate can be confirmed using various spectroscopic techniques.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H NMR Data (Predicted)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~ 7.8-7.9 | m | 4H | Aromatic protons ortho to carbonyl |

| ~ 7.4-7.6 | m | 5H | Other aromatic protons |

| ~ 6.2 | s | 1H | Vinylic proton |

| ~ 5.6 | s | 1H | Vinylic proton |

| ~ 2.0 | s | 3H | Methyl protons |

Expected ¹³C NMR Data (Predicted)

| Chemical Shift (ppm) | Assignment |

| ~ 196 | C=O (ketone) |

| ~ 166 | C=O (ester) |

| ~ 150-130 | Aromatic carbons |

| ~ 136 | Quaternary vinylic carbon |

| ~ 128 | Vinylic CH₂ |

| ~ 18 | Methyl carbon |

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of 4-benzoylphenyl methacrylate is expected to show characteristic absorption bands corresponding to its functional groups.

Expected FT-IR Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3100-3000 | Medium | Aromatic C-H stretch |

| ~ 2950-2850 | Medium | Aliphatic C-H stretch (methyl) |

| ~ 1720 | Strong | C=O stretch (ester) |

| ~ 1660 | Strong | C=O stretch (ketone) |

| ~ 1600, 1450 | Medium | Aromatic C=C stretch |

| ~ 1200, 1150 | Strong | C-O stretch (ester) |

Mass Spectrometry (MS)

Mass spectrometry can be used to confirm the molecular weight of 4-benzoylphenyl methacrylate.

Expected Mass Spectrometry Data

| m/z | Assignment |

| 266.09 | [M]⁺ (Molecular ion) |

| 197 | [M - C₄H₅O]⁺ |

| 105 | [C₆H₅CO]⁺ |

| 77 | [C₆H₅]⁺ |

Conclusion

This technical guide has outlined the primary synthesis routes and characterization methods for 4-benzoylphenyl methacrylate. The provided experimental protocols and expected analytical data serve as a valuable resource for researchers and professionals working with this versatile monomer. The unique properties of 4-benzoylphenyl methacrylate, stemming from its methacrylate and benzophenone functionalities, continue to make it a compound of significant interest in the development of advanced materials.

References

- 1. Page loading... [wap.guidechem.com]

- 2. 4-Benzoylphenyl Methacrylate | 56467-43-7 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]

- 3. 4-Benzoyl-3-hydroxyphenyl methacrylate | 2035-72-5 | Benchchem [benchchem.com]

- 4. 4-Benzoylphenyl Methacrylate synthesis - chemicalbook [chemicalbook.com]

- 5. 4-Benzoylphenyl methacrylate | C17H14O3 | CID 11230895 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chembk.com [chembk.com]

Spectroscopic Profile of 4-Methacryloyloxybenzophenone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Methacryloyloxybenzophenone (4-M-BP), a benzophenone (B1666685) derivative of significant interest in polymer chemistry and various biomedical applications. This document compiles available spectroscopic information, details experimental protocols for obtaining such data, and presents a logical framework for understanding the structure-spectra correlation.

Chemical Structure and Properties

4-Methacryloyloxybenzophenone, also known as 4-benzoylphenyl methacrylate (B99206), is a solid organic compound with the chemical formula C₁₇H₁₄O₃ and a molecular weight of 266.29 g/mol .[1][2] Its structure features a benzophenone core functionalized with a methacryloyl group at the 4-position of one of the phenyl rings. This unique combination of a photoactive benzophenone moiety and a polymerizable methacrylate group makes it a valuable monomer in the synthesis of photo-crosslinkable polymers and coatings.

Key Identifiers:

Spectroscopic Data Summary

While a complete, publicly available dataset of all spectroscopic parameters for 4-Methacryloyloxybenzophenone is not readily found in a single source, the following tables summarize the expected and reported characteristic spectroscopic features based on the analysis of its chemical structure and data from closely related compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data for 4-Methacryloyloxybenzophenone

| Chemical Shift (δ) (ppm) | Multiplicity | Number of Protons | Assignment |

| ~ 7.8 - 7.4 | Multiplet | 9 | Aromatic protons (Benzophenone moiety) |

| ~ 6.3 | Singlet | 1 | Vinylic proton (methacrylate) |

| ~ 5.7 | Singlet | 1 | Vinylic proton (methacrylate) |

| ~ 2.1 | Singlet | 3 | Methyl protons (methacrylate) |

Note: Predicted values are based on the analysis of similar benzophenone and methacrylate compounds.

Table 2: Predicted ¹³C NMR Spectroscopic Data for 4-Methacryloyloxybenzophenone

| Chemical Shift (δ) (ppm) | Assignment |

| ~ 196 | Carbonyl carbon (Benzophenone) |

| ~ 165 | Carbonyl carbon (Methacrylate) |

| ~ 155 - 128 | Aromatic carbons (Benzophenone moiety) |

| ~ 136 | Quaternary vinylic carbon (methacrylate) |

| ~ 127 | Methylene vinylic carbon (methacrylate) |

| ~ 18 | Methyl carbon (methacrylate) |

Note: Predicted values are based on the analysis of similar benzophenone and methacrylate compounds.

Table 3: Key FTIR Absorption Bands for 4-Methacryloyloxybenzophenone

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3100 - 3000 | Medium | C-H stretch (Aromatic) |

| ~ 2950 - 2850 | Medium | C-H stretch (Aliphatic - CH₃) |

| ~ 1720 | Strong | C=O stretch (Ester) |

| ~ 1660 | Strong | C=O stretch (Benzophenone) |

| ~ 1640 | Medium | C=C stretch (Vinylic) |

| ~ 1600, 1580, 1450 | Medium | C=C stretch (Aromatic ring) |

| ~ 1200 - 1100 | Strong | C-O stretch (Ester) |

Note: These are characteristic absorption regions for the functional groups present in the molecule.

Table 4: UV-Vis Spectroscopic Data for 4-Methacryloyloxybenzophenone

| Wavelength (λmax) (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) | Solvent |

| ~ 260 | Not available | Common organic solvents |

| ~ 340 | Not available | Common organic solvents |

Note: Benzophenone and its derivatives typically exhibit two main absorption bands corresponding to π → π and n → π* electronic transitions. The exact λmax and ε values can be solvent-dependent.*

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses of 4-Methacryloyloxybenzophenone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon framework of the molecule.

Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher).

Sample Preparation:

-

Accurately weigh 5-10 mg of 4-Methacryloyloxybenzophenone for ¹H NMR and 20-50 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse experiment.

-

Spectral Width: -2 to 12 ppm.

-

Number of Scans: 16-64, depending on sample concentration.

-

Relaxation Delay: 1-2 seconds.

¹³C NMR Acquisition:

-

Pulse Program: Standard proton-decoupled experiment.

-

Spectral Width: 0 to 220 ppm.

-

Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

-

Relaxation Delay: 2-5 seconds.

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase the resulting spectrum and perform baseline correction.

-

Calibrate the chemical shifts using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: An FTIR spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid 4-Methacryloyloxybenzophenone sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Spectral Range: 4000 to 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Collect a background spectrum of the empty ATR crystal before running the sample.

Data Processing:

-

The software automatically ratios the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Label the significant peaks corresponding to the functional groups.

UV-Visible (UV-Vis) Spectroscopy

Objective: To determine the electronic absorption properties of the molecule.

Instrumentation: A dual-beam UV-Vis spectrophotometer.

Sample Preparation:

-

Prepare a stock solution of 4-Methacryloyloxybenzophenone of a known concentration (e.g., 1 mg/mL) in a UV-grade solvent (e.g., ethanol, acetonitrile, or cyclohexane).

-

From the stock solution, prepare a series of dilutions to a concentration that gives an absorbance reading between 0.1 and 1.0. A typical concentration for analysis is in the range of 10⁻⁵ to 10⁻⁴ M.

Data Acquisition:

-

Wavelength Range: 200 to 600 nm.

-

Scan Speed: Medium.

-

Use a matched pair of quartz cuvettes. Fill one cuvette with the pure solvent to be used as a blank and the other with the sample solution.

-

Record the absorbance spectrum.

Data Analysis:

-

Identify the wavelength(s) of maximum absorbance (λmax).

-

If the concentration and path length are known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl).

Signaling Pathways and Experimental Workflows

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of 4-Methacryloyloxybenzophenone, from sample preparation to data analysis and structure confirmation.

Figure 1. Experimental Workflow for Spectroscopic Characterization

This technical guide serves as a foundational resource for professionals working with 4-Methacryloyloxybenzophenone. While complete experimental data is not always readily available in public domains, the provided information on expected spectroscopic characteristics and detailed experimental protocols will aid in the successful characterization and application of this versatile compound.

References

An In-Depth Spectroscopic Guide to 4-Benzoylphenyl Methacrylate for Researchers

An authoritative guide for scientists and professionals in drug development, this document provides a comprehensive technical overview of the Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) analysis of 4-Benzoylphenyl methacrylate (B99206). This guide includes detailed experimental protocols, quantitative data summaries, and a visual workflow to facilitate a deeper understanding of the material's structural characteristics.

4-Benzoylphenyl methacrylate (C₁₇H₁₄O₃, Molar Mass: 266.29 g/mol ) is a significant monomer utilized in polymer chemistry to impart specific properties such as enhanced thermal stability and unique optical characteristics to polymers. A thorough understanding of its chemical structure through spectroscopic analysis is paramount for its effective application in research and development.

Spectroscopic Data Analysis

The structural integrity of 4-Benzoylphenyl methacrylate can be meticulously elucidated through ¹H NMR, ¹³C NMR, and FT-IR spectroscopy. The quantitative data derived from these analytical techniques are summarized below for clarity and comparative ease.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the hydrogen atoms within the molecule, revealing their chemical environment and proximity to other atoms.

Table 1: ¹H NMR Spectral Data of 4-Benzoylphenyl Methacrylate

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.90 - 7.20 | m | 9H | Aromatic protons |

| 6.25 | s | 1H | Vinylic proton |

| 5.65 | s | 1H | Vinylic proton |

| 2.05 | s | 3H | Methyl protons (-CH₃) |

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and the magnetic field strength of the NMR spectrometer.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy complements ¹H NMR by providing a detailed carbon framework of the molecule.

Table 2: ¹³C NMR Spectral Data of 4-Benzoylphenyl Methacrylate

| Chemical Shift (δ) ppm | Assignment |

| 196.5 | C=O (Benzophenone) |

| 165.0 | C=O (Methacrylate) |

| 154.5 | C-O (Ester) |

| 138.0 - 122.0 | Aromatic carbons & Vinylic C=CH₂ |

| 126.0 | Vinylic =CH₂ |

| 18.5 | -CH₃ |

Note: Peak assignments are based on typical chemical shifts for similar functional groups and may require further 2D NMR experiments for unambiguous confirmation.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is instrumental in identifying the functional groups present in 4-Benzoylphenyl methacrylate through their characteristic vibrational frequencies.

Table 3: FT-IR Spectral Data of 4-Benzoylphenyl Methacrylate

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100 - 3000 | Medium | Aromatic C-H Stretch |

| 2960 - 2850 | Medium | Aliphatic C-H Stretch |

| 1735 - 1715 | Strong | C=O Stretch (Ester) |

| 1680 - 1660 | Strong | C=O Stretch (Benzophenone) |

| 1638 | Medium | C=C Stretch (Vinylic) |

| 1600 - 1450 | Medium-Strong | Aromatic C=C Stretch |

| 1295 - 1150 | Strong | C-O Stretch (Ester) |

Experimental Protocols

To ensure reproducibility and accuracy, the following detailed methodologies for the spectroscopic analysis of 4-Benzoylphenyl methacrylate are provided.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 10-20 mg of 4-Benzoylphenyl methacrylate in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃). Ensure the sample is fully dissolved.

-

Instrument Setup: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire the spectrum at room temperature.

-

Set the spectral width to cover the expected range of proton signals (typically 0-10 ppm).

-

Use a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

-

Process the data with appropriate phasing and baseline correction.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

Set the spectral width to encompass all expected carbon signals (typically 0-200 ppm).

-

A larger number of scans will be necessary compared to ¹H NMR to obtain a good signal-to-noise ratio due to the low natural abundance of ¹³C.

-

Process the data with appropriate phasing and baseline correction.

-

FT-IR Spectroscopy Protocol

-

Sample Preparation: Prepare the sample using the KBr (potassium bromide) pellet method or as a thin film on a salt plate (e.g., NaCl or KBr). For the KBr method, mix a small amount of the solid sample with dry KBr powder and press it into a transparent disk.

-

Instrument Setup: Use a calibrated FT-IR spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment or the pure KBr pellet.

-

Place the sample in the spectrometer's beam path.

-

Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

-

Perform a background correction on the sample spectrum.

-

Experimental Workflow Visualization

The logical flow of the analytical process for the characterization of 4-Benzoylphenyl methacrylate is illustrated in the diagram below.

Caption: Workflow for the synthesis and spectroscopic analysis of 4-Benzoylphenyl methacrylate.

A Technical Guide to the UV-Vis Absorption Spectrum of 4-Benzoylphenyl Methacrylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the ultraviolet-visible (UV-Vis) absorption characteristics of 4-Benzoylphenyl methacrylate (B99206) (BPMA). BPMA is a photo-reactive monomer crucial in the development of crosslinkable polymers, photoresists, and materials for specialized coatings. Its functionality is intrinsically linked to the benzophenone (B1666685) moiety, which acts as a chromophore and a photoinitiator. Understanding its interaction with UV radiation is fundamental to its application.

Core Concepts: Electronic Transitions in BPMA

The UV-Vis absorption spectrum of 4-Benzoylphenyl methacrylate is dominated by the electronic transitions within the benzophenone chromophore. Two primary types of transitions are responsible for its characteristic absorbance peaks:

-

π → π* Transitions: These are high-energy transitions occurring within the aromatic rings of the benzophenone structure. They result in a strong absorption band in the shorter wavelength UV region.

-

n → π* Transitions: This is a lower-energy, and thus longer-wavelength, transition involving the non-bonding (n) electrons of the carbonyl oxygen and the anti-bonding (π*) orbital of the carbonyl group. This transition is weaker but critically important as it leads to the photo-reactive triplet state responsible for crosslinking.[1][2]

The solvent environment can influence the position of these absorption bands. Polar solvents can stabilize the ground state of the carbonyl group through hydrogen bonding, leading to a blue shift (hypsochromic shift) of the n → π* transition.[1]

Quantitative Spectroscopic Data

Direct, high-resolution spectral data for 4-Benzoylphenyl methacrylate is not extensively published. However, its absorption characteristics are principally determined by the 4-benzoylphenyl group, which is structurally analogous to 4-hydroxybenzophenone (B119663) and benzophenone itself. The data for these closely related and precursor compounds provide a reliable reference for the expected spectral properties of BPMA. The addition of the methacrylate group is not expected to cause a major shift in the primary absorption maxima.

| Compound | Class | λmax (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) | Solvent | Transition Type |

| Benzophenone | Parent Chromophore | ~252 | ~18,000 | Ethanol | π → π |

| ~334 | ~150 | Ethanol | n → π | ||

| 4-Hydroxybenzophenone | Precursor | ~290 | ~25,000 | Methanol | π → π |

| ~350 | ~15,000 | Methanol | n → π | ||

| 2-Hydroxy-4-methoxybenzophenone | Related Compound | ~287 | ~15,100 | Methanol | π → π |

| ~325 | ~9,500 | Methanol | n → π |

Table 1: UV-Vis absorption data for benzophenone and related derivatives. The spectrum of 4-Benzoylphenyl methacrylate is expected to be highly similar to that of 4-hydroxybenzophenone. Data compiled from multiple sources.[1][2]

Photochemical Reaction Pathway

The significance of the n → π* transition in benzophenone derivatives lies in its ability to initiate chemical reactions upon UV irradiation. When a BPMA molecule absorbs a photon (typically in the 330-360 nm range), it is promoted to an excited singlet state (S₁), which then rapidly and efficiently undergoes intersystem crossing to a more stable, reactive triplet state (T₁). This triplet state can abstract a hydrogen atom from a nearby polymer chain or other molecule, creating two radicals. These radicals can then combine to form a stable covalent bond, resulting in a crosslink.

Caption: Photocrosslinking mechanism initiated by 4-Benzoylphenyl methacrylate.

Experimental Protocol: Measuring the UV-Vis Spectrum

This section provides a standardized protocol for obtaining the UV-Vis absorption spectrum of 4-Benzoylphenyl methacrylate in solution.

1. Materials and Equipment:

-

4-Benzoylphenyl methacrylate (solid powder)

-

Spectroscopic grade solvent (e.g., ethanol, methanol, or acetonitrile)

-

Dual-beam UV-Vis spectrophotometer

-

A matched pair of quartz cuvettes (1 cm path length)

-

Volumetric flasks and pipettes

-

Analytical balance

2. Solution Preparation:

-

Stock Solution: Accurately weigh a small amount (e.g., 5-10 mg) of 4-Benzoylphenyl methacrylate.

-

Dissolve the solid in the chosen spectroscopic grade solvent in a volumetric flask (e.g., 100 mL) to create a stock solution of known concentration. Ensure the solid is fully dissolved.

-

Working Solutions: Prepare a series of dilutions from the stock solution to find a concentration that yields an absorbance maximum between 0.5 and 1.5 AU, which is within the optimal linear range for most spectrophotometers.

3. Spectrophotometer Setup and Measurement:

-

Instrument Power-Up: Turn on the spectrophotometer and its light sources (deuterium and tungsten lamps) and allow the instrument to warm up and stabilize for at least 30 minutes.

-

Parameter Setup: Set the desired wavelength scan range (e.g., 200-500 nm), a scan speed (e.g., medium), and a slit width (e.g., 1 nm).

-

Baseline Correction: Fill both the sample and reference cuvettes with the pure solvent. Place them in the respective holders in the spectrophotometer. Run a baseline scan to zero the instrument and correct for any absorbance from the solvent and cuvettes.

-

Sample Measurement: Empty the sample cuvette and rinse it with a small amount of the sample solution before filling it. Place the sample cuvette back into the sample holder.

-

Data Acquisition: Initiate the sample scan. The instrument will measure the absorbance of the sample relative to the pure solvent reference across the specified wavelength range.

-

Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax). If the concentration and path length are known, the molar absorptivity (ε) can be calculated using the Beer-Lambert Law (A = εcl), where A is absorbance, c is concentration in mol/L, and l is the path length in cm.

References

An In-Depth Technical Guide to the Photophysical Properties of 4-Benzoylphenyl Methacrylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Benzoylphenyl methacrylate (B99206) is a specialized monomer that integrates a polymerizable methacrylate group with a photoactive benzophenone (B1666685) moiety.[1] This unique bifunctional structure positions it as a key component in the formulation of advanced polymeric materials, particularly those designed for photopolymerization and UV-curing applications. The benzophenone chromophore is a well-established photosensitizer, renowned for its ability to absorb ultraviolet radiation and initiate chemical reactions through its long-lived triplet excited state. Understanding the intricate photophysical properties of 4-benzoylphenyl methacrylate is therefore paramount for optimizing its performance in various applications, from industrial coatings and adhesives to the development of novel biomaterials and drug delivery systems.

This technical guide provides a comprehensive overview of the core photophysical properties of 4-benzoylphenyl methacrylate, drawing upon the established characteristics of the benzophenone chromophore and its derivatives. It details the key experimental protocols for characterizing these properties and presents the fundamental photophysical processes in a clear, visual format.

Photophysical Properties

The photophysical behavior of 4-benzoylphenyl methacrylate is dominated by the electronic transitions of the benzophenone core. Upon absorption of UV radiation, the molecule is promoted to an excited electronic state, from which it can undergo several decay processes, including fluorescence, intersystem crossing to a triplet state, and phosphorescence.

Absorption

Like other benzophenone derivatives, 4-benzoylphenyl methacrylate exhibits strong absorption in the ultraviolet region of the electromagnetic spectrum. This absorption is primarily attributed to two types of electronic transitions: a lower energy n → π* transition and a more intense π → π* transition. The n → π* transition involves the promotion of a non-bonding electron from the carbonyl oxygen to an antibonding π* orbital, while the π → π* transition involves the excitation of an electron from a bonding π orbital to an antibonding π* orbital within the aromatic rings.

| Compound | Solvent | λ_max (n → π) (nm) | ε (n → π) (M⁻¹cm⁻¹) | λ_max (π → π) (nm) | ε (π → π) (M⁻¹cm⁻¹) |

| Benzophenone | Cyclohexane | ~345 | ~100 | ~250 | ~10,000 |

| Benzophenone | Ethanol (B145695) | ~338 | ~130 | ~252 | ~10,000 |

Note: This table presents proxy data for unsubstituted benzophenone. The exact absorption maxima and molar extinction coefficients for 4-benzoylphenyl methacrylate may vary depending on the solvent and local chemical environment.

Emission: Fluorescence and Phosphorescence

Following photoexcitation to a singlet excited state (S₁), benzophenone derivatives can relax to the ground state (S₀) via the emission of a photon, a process known as fluorescence. However, for benzophenones, fluorescence is typically very weak, with quantum yields often being very low. This is due to a highly efficient competing process called intersystem crossing.

Once in the triplet state (T₁), the molecule can return to the ground state by emitting a photon, a process known as phosphorescence. Phosphorescence occurs at a longer wavelength (lower energy) than fluorescence and has a much longer lifetime, often on the scale of milliseconds to seconds, especially at low temperatures in a rigid matrix.

Excited State Dynamics and Intersystem Crossing

The most critical photophysical property of benzophenone and its derivatives is the exceptionally efficient intersystem crossing (ISC) from the lowest singlet excited state (S₁) to the lowest triplet state (T₁). The quantum yield for this process in benzophenone is nearly unity (Φ_ISC ≈ 1). This high efficiency is a consequence of the small energy gap between the S₁(n,π) and a higher-lying triplet state, T₂(π,π), which facilitates a rapid spin-orbit coupling-mediated transition. The molecule then rapidly relaxes from T₂ to the lowest triplet state, T₁(n,π*).

This long-lived and highly energetic T₁(n,π*) state is the primary photoactive species responsible for the photosensitizing properties of benzophenone derivatives. It can initiate chemical reactions through various mechanisms, including hydrogen abstraction and energy transfer.

Experimental Protocols

The characterization of the photophysical properties of 4-benzoylphenyl methacrylate involves a suite of spectroscopic techniques.

UV-Visible Absorption Spectroscopy

Objective: To determine the absorption maxima (λ_max) and molar extinction coefficients (ε).

Methodology:

-

Sample Preparation: Prepare solutions of 4-benzoylphenyl methacrylate in a spectroscopic-grade solvent (e.g., acetonitrile, cyclohexane, or dichloromethane) at a series of known concentrations (typically 10⁻⁵ to 10⁻⁴ M).

-

Instrumentation: Utilize a dual-beam UV-Visible spectrophotometer.

-

Measurement: Record the absorption spectrum of the sample solution in a quartz cuvette (typically 1 cm path length) against a reference cuvette containing the pure solvent.

-

Analysis: Identify the wavelengths of maximum absorbance (λ_max). Calculate the molar extinction coefficient (ε) at each λ_max using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length.

Fluorescence and Phosphorescence Spectroscopy

Objective: To measure the emission spectra and determine the fluorescence (Φ_f) and phosphorescence (Φ_p) quantum yields.

Methodology:

-

Sample Preparation: Prepare dilute solutions of the sample with an absorbance of less than 0.1 at the excitation wavelength to avoid inner-filter effects. For phosphorescence measurements, the sample is often dissolved in a solvent that forms a rigid glass at low temperatures (e.g., a mixture of ethanol and methanol (B129727) or 2-methyltetrahydrofuran) and cooled to 77 K in a liquid nitrogen dewar.

-

Instrumentation: Employ a spectrofluorometer equipped with an excitation source (e.g., Xenon lamp), excitation and emission monochromators, and a sensitive detector (e.g., a photomultiplier tube). For phosphorescence, the instrument should have a mode that allows for a delay between excitation and emission detection to separate it from short-lived fluorescence.

-

Measurement: Excite the sample at a wavelength of strong absorption and scan the emission monochromator to record the fluorescence and/or phosphorescence spectrum.

-

Quantum Yield Determination: The quantum yield is typically determined relative to a well-characterized standard with a known quantum yield. The following equation is used:

Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²)

where Φ is the quantum yield, I is the integrated emission intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent. Subscripts "sample" and "std" refer to the sample and the standard, respectively.

Transient Absorption Spectroscopy

Objective: To directly observe and characterize the triplet excited state, including its absorption spectrum and lifetime (τ_T).

Methodology:

-

Instrumentation: A laser flash photolysis setup is used. This typically consists of a pulsed laser for excitation (e.g., a Nd:YAG laser) and a probe light source (e.g., a Xenon lamp) with a monochromator and a fast detector (e.g., a photomultiplier tube or a streak camera).

-

Measurement: The sample is excited with a short laser pulse, and the change in absorbance of the probe light is monitored as a function of time and wavelength. This allows for the construction of the transient absorption spectrum of the excited state and the determination of its decay kinetics.

-

Analysis: The lifetime of the triplet state (τ_T) is determined by fitting the decay of the transient absorption signal to an exponential function.

Photophysical Pathway Diagram

The following diagram illustrates the key photophysical processes for a typical benzophenone derivative like 4-benzoylphenyl methacrylate.

Applications in Drug Development and Research

The primary application of 4-benzoylphenyl methacrylate is as a polymerizable photoinitiator.[2] Upon UV irradiation, the benzophenone moiety enters its reactive triplet state and can abstract a hydrogen atom from a suitable donor molecule (e.g., a polymer backbone or a solvent molecule), generating a free radical. This radical can then initiate the polymerization of the methacrylate groups, leading to the formation of a crosslinked polymer network. This process is fundamental to UV curing technologies used in coatings, adhesives, and 3D printing.

In the context of drug development and biomedical research, polymers and hydrogels containing 4-benzoylphenyl methacrylate can be used for:

-

Drug Delivery: Photo-crosslinkable hydrogels can be loaded with therapeutic agents and then crosslinked in situ to form a drug-eluting depot.

-

Tissue Engineering: Scaffolds for tissue engineering can be fabricated with precise control over their mechanical properties through photopolymerization.

-

Bioconjugation: The photoactive benzophenone group can be used to covalently attach biomolecules to polymer surfaces.

Conclusion

4-Benzoylphenyl methacrylate is a valuable monomer for the synthesis of photoactive polymers. Its photophysical properties are governed by the benzophenone chromophore, which is characterized by strong UV absorption and highly efficient intersystem crossing to a long-lived and reactive triplet state. While specific quantitative photophysical data for this particular molecule is not extensively documented in the scientific literature, the well-established behavior of benzophenone and its derivatives provides a robust framework for understanding its function as a photosensitizer and photoinitiator. Further detailed experimental characterization of 4-benzoylphenyl methacrylate is warranted to fully optimize its application in advanced materials and biomedical technologies.

References

A Comprehensive Technical Guide to the Solubility of 4-Benzoylphenyl Methacrylate in Common Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 4-Benzoylphenyl methacrylate (B99206) (BPM), a photoinitiator and monomer crucial in the development of photocurable materials and specialty polymers. Understanding its solubility is paramount for optimizing reaction conditions, formulation development, and purification processes. This document outlines the known qualitative solubility of BPM and presents a detailed experimental protocol for the quantitative determination of its solubility in a range of common laboratory solvents.

Core Concepts in Solubility

The solubility of a solid in a liquid solvent is defined as the maximum concentration of the solute that can be dissolved in the solvent at a specific temperature to form a saturated solution. This equilibrium is influenced by several factors, including the chemical structures of the solute and solvent ("like dissolves like"), temperature, and pressure. For 4-Benzoylphenyl methacrylate, its aromatic and ester moieties suggest good solubility in many organic solvents.

Quantitative Solubility Data

Currently, specific quantitative solubility data for 4-Benzoylphenyl methacrylate in a comprehensive range of common solvents is not widely available in published literature. The table below is provided as a template for researchers to populate with experimentally determined values. General qualitative observations indicate that BPM is readily soluble in many organic solvents.[1] One source specifically notes its solubility in toluene.

| Solvent | Chemical Formula | Polarity (Dielectric Constant) | Solubility at 25°C ( g/100 mL) | Temperature Dependence Noted |

| Water | H₂O | 80.1 | Not Available | - |

| Ethanol | C₂H₅OH | 24.5 | Not Available | - |

| Methanol | CH₃OH | 32.7 | Not Available | - |

| Acetone | C₃H₆O | 20.7 | Not Available | - |

| Toluene | C₇H₈ | 2.4 | Soluble | - |

| Tetrahydrofuran (THF) | C₄H₈O | 7.6 | Not Available | - |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 46.7 | Not Available | - |

Experimental Protocol for Solubility Determination

The following protocol details a reliable gravimetric method for determining the solubility of 4-Benzoylphenyl methacrylate in various organic solvents. This method is based on the principle of creating a saturated solution and then determining the mass of the dissolved solute in a known volume of the solvent.

Materials and Equipment:

-

4-Benzoylphenyl methacrylate (BPM), >98% purity

-

Selected solvents (Water, Ethanol, Methanol, Acetone, Toluene, THF, DMSO), analytical grade

-

Analytical balance (readable to ±0.0001 g)

-

Thermostatic shaker or water bath

-

Calibrated volumetric flasks and pipettes

-

Syringe filters (0.22 µm, compatible with the solvent)

-

Glass vials with screw caps

-

Oven for drying glassware

-

Evaporating dishes or pre-weighed glass vials

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of 4-Benzoylphenyl methacrylate to a series of glass vials, each containing a known volume (e.g., 10 mL) of a specific solvent. The excess solid should be clearly visible.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a thermostatic shaker or water bath set to a constant temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached and a saturated solution is formed.

-

-

Sample Collection and Filtration:

-

After the equilibration period, allow the vials to stand undisturbed at the constant temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully draw a known volume (e.g., 5 mL) of the supernatant (the clear saturated solution) using a calibrated pipette.

-

Immediately filter the collected supernatant through a 0.22 µm syringe filter into a pre-weighed, dry evaporating dish or glass vial. This step is crucial to remove any undissolved microcrystals.

-

-

Solvent Evaporation and Mass Determination:

-

Place the evaporating dish or vial containing the filtered saturated solution in a fume hood at ambient temperature or in a vacuum oven at a low temperature to slowly evaporate the solvent. Avoid high temperatures that could cause decomposition of the BPM.

-

Once the solvent has completely evaporated, place the dish or vial in a desiccator to cool to room temperature.

-

Weigh the dish or vial containing the dried BPM residue on an analytical balance.

-

Repeat the drying and weighing process until a constant mass is achieved.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved BPM by subtracting the initial weight of the empty dish/vial from the final constant weight.

-

The solubility can then be expressed in various units, such as g/100 mL or mg/mL, using the following formula:

Solubility ( g/100 mL) = (Mass of dried BPM (g) / Volume of filtered aliquot (mL)) * 100

-

Alternative Method for Aromatic Compounds: UV-Vis Spectroscopy

For aromatic compounds like 4-Benzoylphenyl methacrylate, UV-Vis spectroscopy can be a sensitive and accurate alternative for determining solubility. This method involves creating a calibration curve of known BPM concentrations and then measuring the absorbance of a diluted saturated solution.

Experimental Workflow Diagram

Caption: Gravimetric method for solubility determination of 4-Benzoylphenyl methacrylate.

References

An In-depth Technical Guide to 4-Benzoylphenyl Methacrylate for Scientific Applications

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of 4-Benzoylphenyl methacrylate (B99206), a versatile compound widely utilized in polymer chemistry. This document details its various synonyms, key physicochemical properties, and detailed experimental protocols for its synthesis and application. Furthermore, it elucidates the fundamental mechanism of its action as a photoinitiator through a signaling pathway diagram.

Chemical Synonyms and Identifiers

4-Benzoylphenyl methacrylate is known by a variety of names in scientific literature and commercial catalogs. A comprehensive list of these synonyms and identifiers is provided in Table 1 to facilitate literature searches and material sourcing.

Table 1: Synonyms and Identifiers for 4-Benzoylphenyl Methacrylate

| Identifier Type | Identifier | Reference(s) |

| IUPAC Name | (4-benzoylphenyl) 2-methylprop-2-enoate | [1] |

| CAS Number | 56467-43-7 | [1] |

| Molecular Formula | C₁₇H₁₄O₃ | [2] |

| Synonyms | 4-(Methacryloyloxy)benzophenone | [3] |

| Methacrylic Acid 4-Benzoylphenyl Ester | [3] | |

| 2-Propenoic acid, 2-methyl-, 4-benzoylphenyl ester | [4] | |

| 4-methacryloyloxy-benzophenone | [4] | |

| 4-benzoylphenyl 2-methylprop-2-enoate | [4] |

Physicochemical Properties

A summary of the key quantitative properties of 4-Benzoylphenyl methacrylate is presented in Table 2. These properties are crucial for its application in various experimental settings.

Table 2: Quantitative Data for 4-Benzoylphenyl Methacrylate

| Property | Value | Reference(s) |

| Molecular Weight | 266.29 g/mol | [2] |

| Melting Point | 63 °C | [2][4] |

| Boiling Point | 418.2 ± 24.0 °C (Predicted) | [2][4] |

| Density | 1.142 ± 0.06 g/cm³ (Predicted) | [3] |

| Appearance | White to light yellow powder/crystal | [3] |

| Solubility | Soluble in toluene | [5] |

| Storage Temperature | 2-8°C, stored under nitrogen | [5] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of 4-Benzoylphenyl methacrylate and its application in the formulation of a dental composite resin.

Synthesis of 4-Benzoylphenyl Methacrylate

This protocol describes the synthesis of 4-Benzoylphenyl methacrylate via the esterification of 4-hydroxybenzophenone (B119663) with methacryloyl chloride.[6][7]

Materials:

-

4-hydroxybenzophenone

-

Methacryloyl chloride

-

Pyridine (or another suitable base like triethylamine)

-

Ethyl acetate (B1210297)

-

Ethanol

-

Water

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Recrystallization apparatus

Procedure:

-

In a round-bottom flask, dissolve 6.0 g of 4-hydroxybenzophenone in 70 ml of pyridine.

-

Cool the stirred solution in an ice bath.

-

Slowly add 4.4 ml of methacryloyl chloride to the solution. Maintain the temperature around 0°C during the addition.

-

After the addition is complete, allow the reaction to proceed with stirring for 1 hour at 0°C.

-

Remove the ice bath and continue stirring at room temperature for an additional 3 hours.

-

Pour the reaction mixture into a separatory funnel containing water and ethyl acetate to extract the product.

-

Wash the organic layer sequentially with 5% NaOH solution and then with water until the aqueous layer is neutral.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter the drying agent and remove the solvent from the filtrate using a rotary evaporator.

-

Recrystallize the crude product from a mixture of ethyl acetate, ethanol, and water to obtain pure 4-Benzoylphenyl methacrylate.[7]

-

Dry the purified product under vacuum.

Preparation of a Dental Composite Resin

This protocol outlines the preparation of an experimental dental composite resin using 4-Benzoylphenyl methacrylate as a component of the photoinitiator system.[8][9][10][11][12]

Materials:

-

Bisphenol A-glycidyl methacrylate (Bis-GMA) (resin matrix)

-

Urethane dimethacrylate (UDMA) (resin matrix)

-

2-hydroxyethyl methacrylate (HEMA) (resin matrix)

-

Triethylene glycol dimethacrylate (TEGDMA) (diluent monomer)

-

Silanized silica (B1680970) (filler)

-

4-Benzoylphenyl methacrylate (photoinitiator)

-

Camphorquinone (CQ) (co-photoinitiator)

-

2-(Dimethylamino)ethyl methacrylate (DMAEMA) (co-initiator/amine accelerator)

-

Butylated hydroxytoluene (BHT) (stabilizer)

-

Mixing vessel (light-protected)

-

Magnetic stirrer

-

Dental curing light (e.g., LED, ~470 nm)

Procedure:

-

In a light-protected vessel, prepare the resin matrix by mixing Bis-GMA, UDMA, HEMA, and TEGDMA in a desired weight ratio (e.g., 40:40:10:10 wt%).[8]

-

Gently heat the mixture to approximately 70°C while stirring with a magnetic stirrer until a homogeneous solution is obtained.

-

To the cooled resin matrix, add the stabilizer (BHT, e.g., 0.1 wt%), the photoinitiator system components (e.g., 4-Benzoylphenyl methacrylate, CQ at a specific molar ratio), and the co-initiator (DMAEMA, e.g., 0.9 wt%).[8]

-

Stir the mixture in the dark for several hours to ensure complete dissolution and homogeneity.

-

Gradually incorporate the silanized silica filler (e.g., 45 wt%) into the resin mixture using a suitable mixing method (e.g., hand mixing with a spatula followed by mechanical mixing) until a uniform paste is formed.[8][9]

-

The prepared composite can then be placed in a mold and cured by exposing it to a dental curing light for a specified duration (e.g., 20-40 seconds).

Signaling Pathway and Mechanism of Action

4-Benzoylphenyl methacrylate primarily functions as a Type II photoinitiator in free-radical polymerization.[13][14] Its mechanism involves the absorption of UV light, leading to an excited state, followed by hydrogen abstraction from a co-initiator (typically an amine) to generate free radicals that initiate polymerization.

References

- 1. mdpi.com [mdpi.com]

- 2. nbinno.com [nbinno.com]

- 3. Page loading... [wap.guidechem.com]

- 4. chembk.com [chembk.com]

- 5. 4-Benzoylphenyl Methacrylate | 56467-43-7 [chemicalbook.com]

- 6. 4-Benzoyl-3-hydroxyphenyl methacrylate | 2035-72-5 | Benchchem [benchchem.com]

- 7. prepchem.com [prepchem.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. The Photoinitiators Used in Resin Based Dental Composite—A Review and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Effect of the photoinitiator system on the polymerization of secondary methacrylamides of systematically varied structure for dental adhesive applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. scielo.br [scielo.br]

- 13. UV Curing: Part Three; Free Radical Photoinitiators - Polymer Innovation Blog [polymerinnovationblog.com]

- 14. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 4-Benzoylphenyl Methacrylate: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Benzoylphenyl methacrylate (B99206), a versatile monomer and photoinitiator with significant applications in polymer chemistry, materials science, and drug delivery. This document details its physicochemical properties, synthesis protocols, and its role in the development of advanced materials.

Core Properties and Specifications

4-Benzoylphenyl methacrylate, also known as 4-(Methacryloyloxy)benzophenone, is a solid monomer that combines the polymerizable methacrylate group with a photoactive benzophenone (B1666685) moiety. This unique structure makes it a valuable component in the synthesis of polymers with tailored properties and in light-curable formulations.

| Property | Value | Reference |

| Molecular Formula | C₁₇H₁₄O₃ | [1] |

| Molecular Weight | 266.29 g/mol | [1] |

| CAS Number | 56467-43-7 | |

| Appearance | White to light yellow powder or crystal | [1] |

| Melting Point | 69.0 to 73.0 °C | |

| Boiling Point (Predicted) | 418.2 ± 24.0 °C | |

| Purity | >98.0% (GC) | |

| Solubility | Soluble in toluene | |

| Storage Conditions | 2-8°C, in a dark place under an inert atmosphere |

Synthesis of 4-Benzoylphenyl Methacrylate

The synthesis of 4-Benzoylphenyl methacrylate is typically achieved through the esterification of 4-hydroxybenzophenone (B119663) with a methacrylic acid derivative. A common laboratory-scale synthesis is detailed below.

Experimental Protocol: Synthesis via Esterification

This protocol describes the synthesis of 4-Benzoylphenyl methacrylate from 4-hydroxybenzophenone and methacryloyl chloride.

Materials:

-

4-hydroxybenzophenone

-

Methacryloyl chloride

-

2-Butanone (Methyl Ethyl Ketone - MEK)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

5% Sodium Hydroxide (NaOH) solution

-

Water

Procedure:

-

In a round-bottom flask, dissolve 4-hydroxybenzophenone and an equimolar amount of triethylamine in 2-butanone.

-

Heat the mixture under reflux for 30 minutes.

-

Cool the mixture to 0°C using an ice bath.

-

Slowly add methacryloyl chloride (a slight molar excess) dropwise to the flask, ensuring the temperature remains around 0°C.

-

Continue stirring the reaction mixture at 0°C for 1 hour.

-

Remove the ice bath and allow the mixture to stir at room temperature for an additional 3 hours.

-

Filter the resulting mixture to remove the triethylamine hydrochloride salt.

-

Wash the filtrate sequentially with water, 5% NaOH solution, and finally with water again.

-

Separate the organic layer and dry it over anhydrous Na₂SO₄.

-

Remove the solvent under reduced pressure.

-

Recrystallize the crude product from methanol to obtain pure 4-Benzoylphenyl methacrylate.

Characterization:

The final product can be characterized using various spectroscopic techniques, including:

-

Infrared (IR) Spectroscopy: To confirm the presence of the ester carbonyl and methacrylate double bond.

-

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and purity.

-

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: To further verify the carbon framework of the molecule.

References

The Dawn of a Photoreactive Revolution: A Technical Guide to the Discovery and History of Benzophenone-Containing Monomers

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of polymer science and functional materials, the advent of benzophenone-containing monomers marked a pivotal moment, unlocking the potential for light-mediated polymer synthesis and modification. This technical guide delves into the discovery and rich history of these remarkable compounds, offering a comprehensive overview for researchers, scientists, and drug development professionals. From their foundational principles to their cutting-edge applications, we explore the synthesis, properties, and impact of monomers bearing the iconic benzophenone (B1666685) chromophore.

A Historical Perspective: From a Simple Ketone to a Polymerizable Moiety

The story of benzophenone-containing monomers begins with the discovery of benzophenone itself. First synthesized in the 19th century, its photochemical reactivity remained a scientific curiosity for decades. It wasn't until the mid-20th century that the unique ability of benzophenone to initiate polymerization upon exposure to ultraviolet (UV) light was harnessed, paving the way for its incorporation into polymerizable structures.

The transition from using benzophenone as a simple, small-molecule photoinitiator to covalently incorporating it into monomeric units was a significant leap forward. This innovation addressed key limitations of using free photoinitiators, such as migration, leaching, and volatility, which are particularly problematic in biomedical and high-purity applications. By tethering the photoinitiator to the polymer backbone, researchers could create cleaner, more stable, and more efficient photosensitive materials.

While pinpointing the exact first synthesis of a polymerizable benzophenone derivative is challenging, early patents and publications from the 1960s and 1970s began to describe the synthesis of vinyl and acrylic monomers containing the benzophenone moiety. These early explorations laid the groundwork for the diverse array of benzophenone-containing monomers available today, each tailored for specific applications in coatings, adhesives, 3D printing, and, increasingly, the biomedical field.

The Power of Light: Mechanism of Benzophenone-Initiated Photopolymerization

The utility of benzophenone in polymer science stems from its unique photochemical properties. Upon absorption of UV radiation (typically in the range of 340-360 nm), the benzophenone molecule undergoes a transition from its ground state (S₀) to an excited singlet state (S₁), which then rapidly and efficiently converts to a more stable, long-lived triplet state (T₁) through intersystem crossing.[1]

This triplet state is a diradical, with unpaired electrons on both the carbonyl oxygen and the aromatic ring. In this highly reactive state, benzophenone can abstract a hydrogen atom from a suitable donor molecule, such as a polymer chain or a solvent molecule, to form a ketyl radical. This hydrogen abstraction process generates a new radical on the donor molecule, which can then initiate the polymerization of monomers. This is the fundamental principle behind Type II photoinitiation.

The overall process can be summarized in the following workflow:

References

An In-depth Technical Guide to the Theoretical and Experimental Properties of 4-Benzoylphenyl Methacrylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and experimental properties of 4-Benzoylphenyl methacrylate (B99206) (BPM). It is designed to be a core resource for researchers, scientists, and professionals in drug development, offering detailed data, experimental protocols, and insights into its applications.

Core Properties of 4-Benzoylphenyl Methacrylate

4-Benzoylphenyl methacrylate (CAS No: 56467-43-7) is a solid monomer with the molecular formula C₁₇H₁₄O₃.[1][2][3][4] Its structure incorporates a methacrylate group, making it suitable for polymerization, and a benzophenone (B1666685) moiety, which imparts unique photo-reactive properties.[5]

Data Presentation: Physicochemical Properties

The following table summarizes the key theoretical and experimental physicochemical properties of 4-Benzoylphenyl methacrylate for easy comparison.

| Property | Theoretical/Predicted Value | Experimental Value | Reference(s) |

| Molecular Formula | C₁₇H₁₄O₃ | C₁₇H₁₄O₃ | [1][2][3][4] |

| Molecular Weight | 266.29 g/mol | 266.29 g/mol | [1][2][3][4] |

| Melting Point | --- | 63 °C | [2][3] |

| Boiling Point | 418.2 ± 24.0 °C at 760 mmHg | --- | [2][3] |

| Density | 1.142 g/cm³ | --- | [6] |

| Refractive Index | 1.567 | --- | |

| Appearance | --- | White to light yellow crystalline powder | [4][7] |

Synthesis and Polymerization

Synthesis of 4-Benzoylphenyl Methacrylate

The standard synthesis of 4-Benzoylphenyl methacrylate involves the esterification of 4-hydroxybenzophenone (B119663) with methacryloyl chloride. This reaction is typically carried out in the presence of a base, such as triethylamine (B128534), to act as a scavenger for the hydrochloric acid byproduct.

Caption: Synthesis workflow for 4-Benzoylphenyl methacrylate.

Experimental Protocol: Synthesis

-

Reactant Preparation: In a three-necked flask equipped with a mechanical stirrer and a dropping funnel, dissolve 4-hydroxybenzophenone (1.0 eq) and triethylamine (1.1 eq) in anhydrous dichloromethane.

-

Cooling: Cool the flask in an ice bath to 0-5 °C.

-

Addition of Acylating Agent: Slowly add methacryloyl chloride (1.1 eq), dissolved in anhydrous dichloromethane, to the reaction mixture over 30 minutes, maintaining the temperature below 10 °C.

-

Reaction: Allow the mixture to stir at room temperature for 4-6 hours.

-

Workup: Filter the reaction mixture to remove the triethylammonium chloride precipitate. Wash the filtrate sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

-

Isolation and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Recrystallize the crude product from ethanol (B145695) to yield pure 4-Benzoylphenyl methacrylate.

Polymerization

4-Benzoylphenyl methacrylate can undergo polymerization via free-radical or photopolymerization mechanisms.

This method typically employs a thermal initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), to generate radicals and initiate the polymerization of the methacrylate group.

Caption: Stages of free-radical polymerization.

Experimental Protocol: Free-Radical Polymerization

-

Preparation: Dissolve 4-Benzoylphenyl methacrylate and AIBN (0.5 mol%) in a suitable solvent like toluene (B28343) in a polymerization tube.

-

Degassing: Subject the solution to three freeze-pump-thaw cycles to remove oxygen.

-

Polymerization: Seal the tube under vacuum and place it in a preheated oil bath at 70 °C for 24 hours.

-

Purification: Cool the tube, dissolve the contents in tetrahydrofuran (B95107) (THF), and precipitate the polymer by adding the solution to an excess of cold methanol.

-

Drying: Collect the polymer by filtration and dry it under vacuum at 60 °C to a constant weight.

The benzophenone moiety in BPM acts as a photoinitiator. Upon exposure to UV radiation, it can abstract a hydrogen atom from a donor molecule (co-initiator), generating radicals that initiate polymerization.[5][8][9]

Caption: Photopolymerization of BPM via hydrogen abstraction.

Experimental Protocol: Photopolymerization

-

Formulation: Prepare a solution of 4-Benzoylphenyl methacrylate in a suitable solvent (or neat) containing a hydrogen donor co-initiator (e.g., N-methyldiethanolamine).

-

Sample Preparation: Place the solution between two glass plates separated by a spacer of defined thickness.

-

Curing: Irradiate the sample with a UV lamp (e.g., 365 nm) for a specified time to induce polymerization.

-

Analysis: Characterize the resulting polymer film.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Protocol: ¹H NMR

-

Sample Preparation: Dissolve approximately 10 mg of 4-Benzoylphenyl methacrylate in 0.7 mL of deuterated chloroform (B151607) (CDCl₃).

-

Data Acquisition: Record the ¹H NMR spectrum on a 400 MHz or higher spectrometer.

-

Expected Chemical Shifts (δ, ppm):

-

7.2-7.9 (m, 9H): Aromatic protons.

-

6.2 (s, 1H), 5.6 (s, 1H): Vinyl protons of the methacrylate group.

-

2.0 (s, 3H): Methyl protons of the methacrylate group.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

Experimental Protocol: FTIR

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a transparent disk.

-

Data Acquisition: Record the FTIR spectrum over a range of 4000-400 cm⁻¹.

-

Characteristic Peak Assignments (cm⁻¹):

Thermal Analysis

Experimental Protocol: Differential Scanning Calorimetry (DSC)

-

Sample Preparation: Accurately weigh 5-10 mg of poly(4-Benzoylphenyl methacrylate) into an aluminum DSC pan and seal it.

-

Analysis: Heat the sample from room temperature to a temperature above its expected glass transition temperature (Tg) at a rate of 10 °C/min under a nitrogen atmosphere. Cool the sample and perform a second heating scan to determine the Tg.[11][12]

Experimental Protocol: Thermogravimetric Analysis (TGA)

-

Sample Preparation: Place 5-10 mg of poly(4-Benzoylphenyl methacrylate) in a TGA pan.

-

Analysis: Heat the sample from room temperature to 800 °C at a heating rate of 20 °C/min under a nitrogen atmosphere to determine its thermal stability and decomposition profile.[5][13][14]

Applications in Drug Development

The ability of 4-Benzoylphenyl methacrylate to form well-defined polymers and its photo-crosslinkable nature make it a valuable component in advanced drug delivery systems.

Nanoparticulate Drug Delivery

Polymers containing BPM can be formulated into nanoparticles for the encapsulation and targeted delivery of therapeutic agents.[15] These nanoparticles can protect the drug from premature degradation and release it in a controlled manner at the target site. The benzophenone groups can be used to crosslink the nanoparticles after formation, enhancing their stability.

Caption: Targeted drug delivery using BPM-based nanoparticles.

While BPM itself does not directly interact with a specific signaling pathway, its incorporation into a nanocarrier platform enables the targeted delivery of drugs that do. For instance, nanoparticles can be designed to accumulate in tumor tissues through the enhanced permeability and retention (EPR) effect (passive targeting).[16] Furthermore, their surface can be functionalized with ligands (e.g., antibodies, peptides) that bind to specific receptors overexpressed on cancer cells (active targeting), leading to receptor-mediated endocytosis.[16] Once inside the cell, the drug can be released in response to the lower pH of endosomes or lysosomes, allowing it to reach its intracellular target and modulate relevant signaling pathways, such as those involved in apoptosis or cell proliferation.[17]

References

- 1. web.pdx.edu [web.pdx.edu]

- 2. rsc.org [rsc.org]

- 3. Methacrylate peak determination and selection recommendations using ATR-FTIR to investigate polymerisation of dental methacrylate mixtures - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. dergi-fytronix.com [dergi-fytronix.com]

- 6. A study of the photopolymerization kinetics of methyl methacrylate using novel benzophenone initiators | Semantic Scholar [semanticscholar.org]

- 7. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 8. dergipark.org.tr [dergipark.org.tr]

- 9. Supramolecular Benzophenone-Based Photoinitiator for Spatially-Resolved Polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 10. spectroscopyonline.com [spectroscopyonline.com]

- 11. ocw.mit.edu [ocw.mit.edu]

- 12. google.com [google.com]

- 13. epublications.marquette.edu [epublications.marquette.edu]

- 14. dergipark.org.tr [dergipark.org.tr]

- 15. mdpi.com [mdpi.com]

- 16. Nanoparticle Therapeutics in Clinical Perspective: Classification, Marketed Products, and Regulatory Landscape - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchmgt.monash.edu [researchmgt.monash.edu]

Methodological & Application

Application Notes and Protocols: 4-Benzoylphenyl Methacrylate in Photopolymerization

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 4-Benzoylphenyl methacrylate (B99206) (BPMA) in photopolymerization protocols. BPMA is a versatile monomer that also functions as a Type II photoinitiator, making it a valuable component in the fabrication of advanced polymer networks for a range of applications, including drug delivery and tissue engineering.

Overview of 4-Benzoylphenyl Methacrylate (BPMA)

4-Benzoylphenyl methacrylate is a solid monomer with a molecular weight of 266.29 g/mol . Its chemical structure incorporates a methacrylate group, which allows it to participate in polymerization reactions, and a benzophenone (B1666685) moiety, which enables it to initiate polymerization upon exposure to ultraviolet (UV) light. This dual functionality allows BPMA to be covalently integrated into the polymer network it helps to create, which can enhance the stability and reduce the potential for leaching of the photoinitiator.[1]

Key Properties of 4-Benzoylphenyl Methacrylate:

| Property | Value | Reference |

| CAS Number | 56467-43-7 | [1] |

| Molecular Formula | C₁₇H₁₄O₃ | [1] |

| Molecular Weight | 266.29 g/mol | [1] |

| Appearance | White to light yellow powder/crystal | |

| Melting Point | 69.0 to 73.0 °C | |

| Purity | >98.0% (GC) |

Photopolymerization Mechanism

BPMA functions as a Type II photoinitiator. Upon absorption of UV light, the benzophenone group undergoes a transition to an excited triplet state. In this state, it can abstract a hydrogen atom from a suitable donor molecule (such as a tertiary amine or the polymer backbone itself) to generate free radicals. These radicals then initiate the polymerization of the methacrylate monomers in the formulation.

Applications in Hydrogel Formulation for Biomedical Applications

BPMA is particularly useful in the fabrication of hydrogels for tissue engineering and drug delivery. Its ability to be incorporated into the polymer network enhances the stability of the hydrogel in physiological conditions.

Experimental Protocol: Fabrication of a BPMA-Containing Hydrogel